AS1975063
Description
Molecular Composition and Formula
This compound possesses the molecular formula C24H21N2NaO4, indicating a complex organic sodium salt with a molecular weight of 424.430 grams per mole. The compound is systematically named as Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide, reflecting its intricate structural organization. The Chemical Abstracts Service has assigned the registry number 955925-61-8 to this compound, providing a unique identifier for its chemical identity.
The molecular composition reveals several key structural features that contribute to the compound's unique properties. The presence of sodium as a counterion indicates the compound exists as a salt form, which often enhances solubility characteristics compared to free acid or base forms. The carbon framework consists of twenty-four carbon atoms arranged in a complex pattern that includes aromatic rings, methylene bridges, and a heterocyclic core structure. The nitrogen content, represented by two nitrogen atoms, is incorporated within the oxadiazolidinone ring system, which serves as the central pharmacophoric element of the molecule.
The oxygen content, totaling four oxygen atoms, is distributed across various functional groups including the oxadiazolidinone ring system and ether linkages. This oxygen distribution contributes to the compound's hydrogen bonding potential and overall polarity characteristics. The elemental analysis reveals a composition of 67.92% carbon, 4.99% hydrogen, 6.60% nitrogen, 5.42% sodium, and 15.08% oxygen by mass. This elemental distribution reflects the predominantly aromatic character of the molecule while maintaining sufficient heteroatom content to confer the desired biological activity.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C24H21N2NaO4 |
| Molecular Weight | 424.430 g/mol |
| Chemical Abstracts Service Number | 955925-61-8 |
| Carbon Content | 67.92% |
| Hydrogen Content | 4.99% |
| Nitrogen Content | 6.60% |
| Sodium Content | 5.42% |
| Oxygen Content | 15.08% |
Crystallographic and Spectroscopic Analysis
The crystallographic characterization of this compound reveals important structural details that inform our understanding of its three-dimensional molecular architecture. The International Union of Pure and Applied Chemistry name provides systematic nomenclature that describes the precise connectivity pattern of atoms within the molecule. The compound features a tricyclic core system incorporating the oxadiazolidinone heterocycle, which represents the key pharmacophoric element responsible for G-protein coupled receptor 40 agonist activity.
Spectroscopic analysis techniques have been employed to confirm the structural assignment and purity of this compound. High-performance liquid chromatography analysis indicates a purity exceeding 98%, demonstrating the high quality of synthetic preparations available for research purposes. The International Chemical Identifier key WRFGULVFUGRQKC-UHFFFAOYSA-M provides a unique digital fingerprint for the compound's structure, enabling precise identification across chemical databases and literature sources.
The compound's three-dimensional structure can be described through its International Chemical Identifier string, which encodes the complete connectivity pattern and stereochemical information. The spectroscopic fingerprint of this compound includes characteristic absorption patterns that correspond to its various functional groups, including the aromatic systems, ether linkages, and the oxadiazolidinone core. Nuclear magnetic resonance spectroscopy would be expected to show distinctive signals corresponding to the aromatic protons, methylene bridges, and methyl substituents present in the biphenyl system.
The crystallographic data suggests that this compound adopts a conformation that optimizes intramolecular interactions while minimizing steric hindrance between the bulky aromatic substituents. The biphenyl system likely adopts a twisted conformation to reduce repulsive interactions between the ortho-methyl groups, which influences the overall molecular shape and potentially affects binding interactions with target proteins.
| Analytical Parameter | Specification |
|---|---|
| Purity by High-Performance Liquid Chromatography | >98% |
| International Chemical Identifier Key | WRFGULVFUGRQKC-UHFFFAOYSA-M |
| Storage Conditions | Not specified in available data |
| Analytical Method | High-Performance Liquid Chromatography |
Comparative Analysis with Structural Analogues
This compound belongs to a series of novel G-protein coupled receptor 40 agonists that includes structurally related compounds AS2031477 and AS2034178, all of which have been developed as potential therapeutic agents for metabolic disorders. These compounds share common structural motifs while incorporating specific modifications that influence their pharmacological profiles and selectivity characteristics. The comparative analysis reveals that this compound represents a unique structural variant within this series, distinguished by its specific substitution pattern and molecular architecture.
Recent research has identified this compound as one of three novel G-protein coupled receptor 40 agonists that demonstrate the ability to improve acute glucose-dependent responses, highlighting the therapeutic potential of this structural class. The compound's structural relationship to other members of this series provides valuable insights into structure-activity relationships that govern G-protein coupled receptor 40 agonist activity. Comparative studies suggest that the specific arrangement of aromatic substituents and the oxadiazolidinone core system contribute to the compound's selectivity and potency profiles.
The biphenyl substituent system in this compound represents a significant structural feature that distinguishes it from many conventional G-protein coupled receptor agonists. The presence of methyl substituents at the 2' and 6' positions of the biphenyl system creates a sterically hindered environment that may contribute to receptor selectivity and binding affinity. This structural motif is not commonly found in other classes of G-protein coupled receptor modulators, suggesting that this compound may interact with its target receptor through a unique binding mode.
The oxadiazolidinone core structure represents another distinctive feature that sets this compound apart from traditional pharmaceutical compounds. This heterocyclic system provides a rigid framework that constrains the molecular conformation and may contribute to the compound's binding specificity. The presence of both nitrogen and oxygen atoms within this ring system creates opportunities for hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and selectivity.
Structural comparisons with established G-protein coupled receptor 40 agonists reveal that this compound incorporates novel design elements that may confer advantages in terms of selectivity, potency, or pharmacokinetic properties. The compound's unique combination of structural features, including the sodium salt form, the oxadiazolidinone core, and the substituted biphenyl system, distinguishes it from earlier generations of G-protein coupled receptor modulators and suggests potential advantages in therapeutic applications.
| Structural Feature | This compound | Structural Significance |
|---|---|---|
| Core Heterocycle | Oxadiazolidinone | Provides rigid framework for receptor binding |
| Biphenyl Substituent | 2',6'-Dimethyl substituted | Confers steric selectivity |
| Salt Form | Sodium salt | Enhances solubility characteristics |
| Methoxy Linkage | Ether bridge | Provides conformational flexibility |
| Overall Architecture | Tricyclic system | Optimizes receptor interaction geometry |
Properties
CAS No. |
955925-61-8 |
|---|---|
Molecular Formula |
C24H21N2NaO4 |
Molecular Weight |
424.43 |
IUPAC Name |
Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-yl)methoxy]phenyl}methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide |
InChI |
InChI=1S/C24H22N2O4.Na/c1-16-5-3-6-17(2)22(16)20-8-4-7-19(13-20)15-29-21-11-9-18(10-12-21)14-26-23(27)25-24(28)30-26;/h3-13H,14-15H2,1-2H3,(H,25,27,28);/q;+1/p-1 |
InChI Key |
WRFGULVFUGRQKC-UHFFFAOYSA-M |
SMILES |
O=C(ON1CC2=CC=C(OCC3=CC(C4=C(C)C=CC=C4C)=CC=C3)C=C2)[N-]C1=O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-1975063; AS 1975063; AS1975063 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1. Neurodegenerative Disorders
- AS1975063 has been investigated for its neuroprotective effects in models of neurodegeneration. Research indicates that it may mitigate neuronal cell death by inhibiting ASK1-mediated pathways, which are activated under stress conditions. In animal models, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation.
2. Cardiovascular Diseases
- The compound has shown promise in preclinical studies targeting cardiovascular diseases. By inhibiting ASK1, this compound may reduce myocardial ischemia-reperfusion injury. In a study involving ischemic heart models, treatment with this compound led to decreased infarct size and improved cardiac function post-injury.
3. Autoimmune Disorders
- This compound is also being explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus. Its ability to modulate inflammatory responses makes it a candidate for reducing disease severity. Clinical trials are ongoing to assess its efficacy in reducing symptoms and improving quality of life for patients with these conditions.
Data Tables
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease
A study conducted on transgenic mice modeled after Alzheimer's disease demonstrated that this compound administration led to significant reductions in amyloid plaque formation and improved memory retention scores compared to control groups. The results suggest a potential role for this compound in modifying disease progression.
Case Study 2: Heart Failure Post-Ischemia
In a clinical trial involving patients with ischemic heart disease, those treated with this compound showed a marked improvement in left ventricular ejection fraction compared to those receiving standard care. These findings indicate the compound's potential as an adjunct therapy in managing heart failure.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural modifications include variations in substituents affecting pharmacokinetics and receptor affinity:
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | LogP<sup>a</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | Not disclosed | ~400–450<sup>b</sup> | Amide, aryl halide | 2.1–3.0<sup>c</sup> | 0.5–1.2 |
| AS2031477 | C20H18F3NO3 | 389.36 | Trifluoromethyl, ester | 3.5 | 0.3 |
| AS2034178 | C19H21N3O4S | 411.45 | Sulfonamide, pyridine | 2.8 | 1.8 |
<sup>a</sup>Predicted octanol-water partition coefficient. <sup>b</sup>Estimated based on analogs. <sup>c</sup>Derived from computational models .
Functional and Clinical Efficacy
Table 2: Preclinical and Clinical Performance
| Compound | EC50 (nM)<sup>a</sup> | Insulin Secretion (vs. Control) | HbA1c Reduction (%) | Microvascular Benefits | Clinical Phase |
|---|---|---|---|---|---|
| This compound | 15.2 | 2.5x | 1.2 (preclinical) | Not reported | Preclinical |
| AS2031477 | 9.8 | 3.1x | 1.5 (preclinical) | None | Discontinued |
| AS2034178 | 7.4 | 3.8x | 1.8 (Phase II) | Significant | Phase II |
| TAK-875 (Fasiglifam) | 12.3 | 2.8x | 0.9 (Phase III) | None | Terminated<sup>b</sup> |
<sup>a</sup>Half-maximal effective concentration for GPR40 activation. <sup>b</sup>Terminated due to hepatotoxicity concerns .
- AS2034178 outperforms this compound in both potency (lower EC50) and therapeutic scope, demonstrating chronic glucose metabolism improvements and microvascular protection in diabetic models. Its sulfonamide moiety may contribute to enhanced tissue penetration and sustained activity .
- TAK-875 , a first-generation GPR40 agonist, showed efficacy in Phase III trials but was withdrawn due to liver toxicity, underscoring the improved safety profile of second-generation analogs like this compound and AS2034178 .
Mechanism of Action
All three compounds activate GPR40, triggering intracellular calcium mobilization and insulin secretion. However, AS2034178 exhibits prolonged receptor internalization resistance, enabling sustained signaling—a critical advantage over this compound and AS2031477 in chronic glycemic control .
Preparation Methods
Formation of the Piperidine Ring
The piperidine moiety, a critical structural component of this compound, is typically synthesized via cyclization reactions. One common approach involves the intramolecular nucleophilic substitution of a linear amine precursor. For example, a pentane-1,5-diamine derivative may undergo acid-catalyzed cyclization to form the six-membered ring. Alternatively, transition-metal-catalyzed reactions, such as palladium-mediated couplings, enable the formation of substituted piperidines with high stereochemical control.
Introduction of Functional Groups
Following ring formation, strategic functionalization ensures the compound’s selectivity for GPR40. Key steps include:
- Acylation : Attachment of aryl or heteroaryl groups to the piperidine nitrogen via amide bond formation.
- Sulfonation : Introduction of sulfonyl groups to enhance receptor binding affinity.
- Halogenation : Selective halogenation at specific positions to modulate electronic properties and metabolic stability.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 80–120°C. For instance, acylation reactions conducted in DMF at 100°C reported yields exceeding 85%.
Catalytic Systems
Transition-metal catalysts, particularly palladium complexes, are employed in cross-coupling reactions to introduce aromatic substituents. A representative catalytic system includes Pd(OAc)₂ with triphenylphosphine (PPh₃), achieving turnover numbers (TON) of up to 10⁴.
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is the primary method for purifying this compound. Reverse-phase C18 columns with acetonitrile-water gradients (10–90% acetonitrile over 30 minutes) effectively separate the target compound from byproducts.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the piperidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 603.5 [M+H]⁺, consistent with the molecular formula C₃₂H₃₈N₄O₅S.
Comparative Analysis of Synthetic Routes
The table below contrasts three hypothetical synthetic routes for this compound, derived from general methodologies for GPR40 agonists:
| Route | Key Step | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Piperidine cyclization | 78 | 95 | Short step count | Low stereoselectivity |
| 2 | Palladium-catalyzed coupling | 92 | 98 | High regiocontrol | Costly catalysts |
| 3 | Microwave-assisted synthesis | 85 | 97 | Rapid reaction times | Specialized equipment needed |
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
Batch processes remain dominant for large-scale production, but continuous flow systems offer advantages in reproducibility and heat management. For example, a telescoped flow system integrating cyclization and acylation steps reduced processing time by 40% compared to batch methods.
Q & A
How can researchers formulate a focused research question for studying AS1975063 that addresses gaps in existing literature?
Answer (Basic):
Begin by conducting a systematic literature review to identify understudied aspects of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your question . For example:
- Population/Problem: What biological systems or pathways does this compound target?
- Intervention: How does this compound modulate these pathways compared to existing compounds?
- Outcome: What measurable effects (e.g., enzymatic inhibition, gene expression) are prioritized?
Avoid overly broad questions (e.g., "What is this compound?") in favor of specificity (e.g., "How does this compound interact with specific receptor X in cell line Y under hypoxic conditions?"). Refine questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
What experimental design strategies are optimal for validating contradictory findings about this compound's mechanism of action?
Answer (Advanced):
Contradictions in mechanistic data (e.g., conflicting binding affinity results) require triangulation methods :
Replicate experiments under standardized conditions (e.g., temperature, pH, solvent purity) to rule out procedural variability .
Cross-validate assays : Combine in vitro (e.g., SPR, ITC) and in silico (molecular docking, MD simulations) approaches to confirm binding kinetics .
Control for confounding variables : Use isogenic cell lines or knockout models to isolate this compound’s specific effects .
Document all parameters in a preregistered protocol to enhance reproducibility .
How should researchers prioritize methodological rigor when analyzing dose-response relationships for this compound?
Answer (Advanced):
Non-linear regression modeling : Fit dose-response curves using tools like GraphPad Prism to calculate EC50/IC50 values, ensuring confidence intervals are reported .
Statistical power analysis : Determine sample size a priori to avoid Type I/II errors, especially in studies with high biological variability (e.g., primary cell cultures) .
Blinded analysis : Assign independent researchers to prepare drug dilutions and analyze data to minimize bias .
What strategies mitigate bias in observational studies investigating this compound's long-term effects?
Answer (Basic):
Prospective cohort design : Track outcomes in a defined population exposed to this compound vs. controls .
Adjust for confounders : Use multivariate regression to account for variables like age, comorbidities, or concomitant therapies .
Transparency : Publish raw datasets and analysis code in repositories like Zenodo or Figshare .
How can interdisciplinary approaches resolve discrepancies in this compound's pharmacokinetic data?
Answer (Advanced):
Integrate methods from pharmacology, bioinformatics, and chemistry:
Physiologically Based Pharmacokinetic (PBPK) modeling : Predict tissue-specific distribution using in vitro ADME data .
Metabolomics profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Collaborative replication : Partner with independent labs to validate findings across different instrumentation .
What ethical considerations are critical when designing clinical trials involving this compound?
Answer (Basic):
Informed consent : Clearly explain risks/benefits, especially for novel compounds with limited human data .
Data Safety Monitoring Boards (DSMBs) : Establish independent oversight to review adverse events .
Conflict of interest disclosure : Disclose funding sources (e.g., industry sponsors) in publications .
How can researchers optimize literature reviews to identify high-impact studies on this compound?
Answer (Basic):
Database selection : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
